2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid

Vue d'ensemble

Description

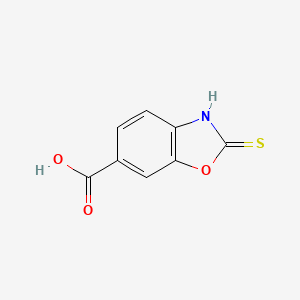

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and biological activity. This compound is a derivative of benzoxazole and contains a thiol group (-SH) and a carboxylic acid group (-COOH) in its structure.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types of Reactions

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted derivatives .

Applications De Recherche Scientifique

The search results provide limited information regarding the applications of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid. However, they do offer some context regarding benzoxazole derivatives and related compounds.

Information from Search Results

- Synthesis and Properties: The compound this compound, also identified by the CAS number 108085-62-7 and the molecular formula , is available for purchase as an impurity, in bulk for custom synthesis .

- Related Patents: Patents related to benzoxazole derivatives include:

- Benzoxazole Bioactivity: Benzimidazole derivatives, which share a similar structure to benzoxazoles, have been investigated for bioactivity, including cyclooxygenase inhibitory and anti-inflammatory effects .

- Systems Biology and Arsenic Toxicity: While not directly related to benzoxazoles, research on arsenic exposure utilizes systems biology approaches, which could potentially be applied to studying the effects and mechanisms of benzoxazole compounds .

- Benzoxazole Building Blocks: Benzoxazoles can serve as building blocks for chemical reactions .

Mécanisme D'action

The mechanism of action of 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition is achieved through the formation of a stable complex with the zinc ion present in the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a thiol group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets .

Activité Biologique

2-Sulfanyl-1,3-benzoxazole-6-carboxylic acid, also known as 2-Mercaptobenzo[D]oxazole-6-carboxylic acid, is a benzoxazole derivative that has garnered attention for its diverse biological activities. Its structure includes a benzene ring fused to an oxazole ring, featuring a thiol group and a carboxylic acid, which contribute to its potential applications in medicinal chemistry and pharmaceuticals.

The compound's molecular formula is C8H7NO3S, with a molecular weight of 199.21 g/mol. The presence of the thiol group enhances its reactivity and ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Inhibition of Carbonic Anhydrases (CAs)

The compound has been identified as an effective inhibitor of human carbonic anhydrases (hCAs), which are zinc-containing enzymes crucial for physiological processes such as pH regulation and gas exchange. Kinetic studies have shown that it binds to the active site of hCAs, demonstrating a novel binding mode that could lead to the development of selective CA inhibitors for treating conditions like glaucoma and edema.

2. Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied. In vitro tests have shown that compounds similar to this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies revealed minimal inhibitory concentrations (MIC) ranging from 7.81 to 250 µg/ml against various pathogens, including Bacillus subtilis and Escherichia coli .

| Microorganism | MIC (µg/ml) |

|---|---|

| Bacillus subtilis | 7.81 |

| Escherichia coli | 15.63 |

| Candida albicans | 31.25 |

3. Anti-inflammatory Activity

Research has indicated that certain derivatives of benzoxazole exhibit anti-inflammatory properties. In experimental models using carrageenan-induced paw edema in rats, compounds based on the benzoxazole scaffold demonstrated significant anti-inflammatory effects compared to control groups .

4. Anticancer Potential

Studies have highlighted the cytotoxic effects of benzoxazole derivatives on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3). Some derivatives showed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The thiol group plays a crucial role in binding interactions, while the benzoxazole structure contributes to the compound's stability and specificity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological assays:

- Study on Antimicrobial Activity: A series of synthesized benzoxazole derivatives were tested against multidrug-resistant pathogens, revealing broad-spectrum antibacterial activity and establishing structure-activity relationships for further development .

- Anti-inflammatory Evaluation: In vivo models demonstrated that compounds derived from benzoxazoles significantly reduced inflammation markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-sulfanyl-1,3-benzoxazole-6-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a precursor such as 6-carboxybenzoxazole derivatives with sulfanylating agents. For example, 2-benzoxazolethiol (CAS RN 2382-96-9) can serve as a structural analog for optimizing reaction conditions . Key parameters include:

- Catalyst selection : Use palladium or copper catalysts for coupling reactions.

- Temperature control : Maintain 80–100°C to avoid side reactions.

- Purity validation : Employ GC or HPLC (>95% purity thresholds) to confirm intermediate quality .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Methodological Answer : A multi-technique approach is essential:

- NMR spectroscopy : Assigns protons on the benzoxazole ring and confirms sulfanyl group incorporation.

- Melting point analysis : Compare observed values (e.g., 189–196°C for 2-benzoxazolethiol) to literature data to verify crystallinity .

- HPLC/UHPLC : Quantify purity using columns like Purospher® STAR, optimized for carboxylic acid separations .

Q. How do substituent positions on the benzoxazole ring influence the compound’s reactivity?

- Methodological Answer : Substituents at the 2- and 6-positions dictate electronic and steric effects. For instance:

- 2-Sulfanyl group : Enhances nucleophilicity, enabling thiol-ene click chemistry.

- 6-Carboxylic acid : Facilitates salt formation (e.g., lithium salts) for improved solubility in polar solvents .

- Comparative studies with 2-methyl analogs (CAS RN 13452-14-7) reveal reduced steric hindrance in sulfanyl derivatives .

Advanced Research Questions

Q. How can researchers address solubility challenges of this compound in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) to maintain compound stability while avoiding precipitation.

- Salt formation : Convert the carboxylic acid to sodium or lithium salts, as demonstrated for structurally related compounds like benzo[d]oxazole-6-carboxylic acid .

- Liposomal encapsulation : Apply techniques validated for Tafamidis (a benzoxazole-based drug) to enhance bioavailability .

Q. What strategies are effective for structure-activity relationship (SAR) analysis in drug design applications?

- Methodological Answer :

- Bioisosteric replacement : Replace the sulfanyl group with methyl or chloro substituents (e.g., 2-methyl-1,3-benzoxazole-6-carboxylic acid, CAS RN 13452-14-7) to assess binding affinity changes .

- Molecular docking : Use X-ray crystallography data from Tafamidis (2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid) to model interactions with target proteins like transthyretin .

Q. How can contradictory bioactivity data between studies be resolved?

- Methodological Answer :

- Purity reassessment : Re-analyze batches via LC-MS to rule out impurities (e.g., >97% purity thresholds for reliable SAR conclusions) .

- Structural analogs : Compare results with 6-fluoro-[1,1'-biphenyl]-3-amine hydrochloride derivatives to identify substituent-specific effects .

- In vitro-in vivo correlation : Validate findings using metabolomics workflows (GC/Q-TOF) to track compound stability in biological matrices .

Q. What advanced techniques are used to study the compound’s metabolic fate in preclinical models?

- Methodological Answer :

- High-resolution GC/Q-TOF metabolomics : Identify metabolites via fragmentation patterns, as applied to xenobiotics like Tafamidis .

- Isotopic labeling : Synthesize ¹³C-labeled derivatives to trace metabolic pathways in liver microsomes.

Q. How can thermal and pH stability be optimized for long-term storage?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., 244–245°C for hydrochloride salts) to set storage temperatures .

- Buffer selection : Store in phosphate-buffered saline (pH 7.4) to prevent acid-catalyzed hydrolysis of the benzoxazole ring .

Propriétés

IUPAC Name |

2-sulfanylidene-3H-1,3-benzoxazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-7(11)4-1-2-5-6(3-4)12-8(13)9-5/h1-3H,(H,9,13)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYGQWDOXVVKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.